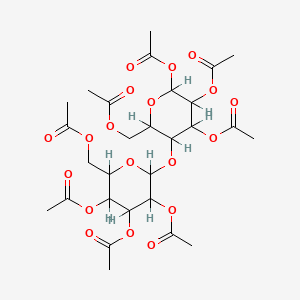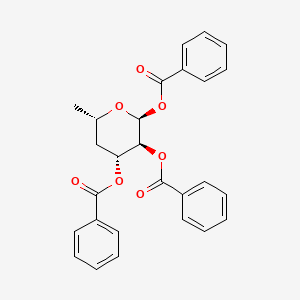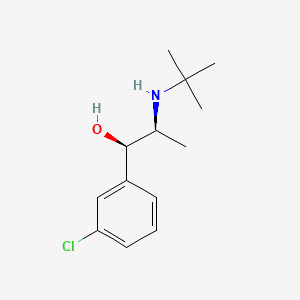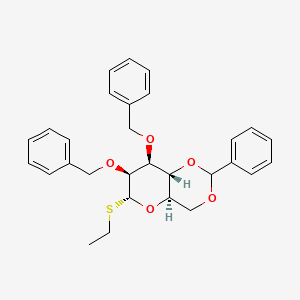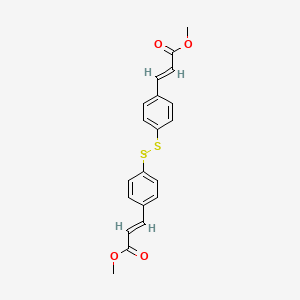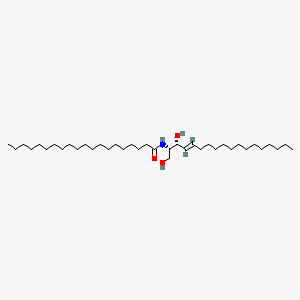
9-Ethyl Adenine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl Adenine-d5 (9-EA-d5) is a synthetic nucleoside analog that has been used in multiple scientific research applications. It is a derivative of adenine, a purine base found in DNA and RNA. 9-EA-d5 is used in lab experiments to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-EA-d5 has been used in the development of novel therapeutics to treat a variety of diseases.
科学的研究の応用
9-Ethyl Adenine-d5 has been used in a variety of scientific research applications. It has been used to study the structure, function, and regulation of nucleic acids. It has been used in biochemical and physiological studies to investigate the effects of nucleic acid modifications on gene expression and cell function. In addition, 9-Ethyl Adenine-d5 has been used in the development of novel therapeutics to treat a variety of diseases.
作用機序
The mechanism of action of 9-Ethyl Adenine-d5 is not fully understood. It is believed that 9-Ethyl Adenine-d5 interferes with the base pairing of DNA and RNA by altering the shape of the nucleic acid double helix. This can lead to changes in gene expression and cell function. In addition, 9-Ethyl Adenine-d5 can act as an inhibitor of enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-Ethyl Adenine-d5 are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. In addition, 9-Ethyl Adenine-d5 has been shown to alter the shape of the nucleic acid double helix, which can lead to changes in gene expression and cell function.
実験室実験の利点と制限
The advantages of using 9-Ethyl Adenine-d5 in lab experiments include its low cost, ease of synthesis, and ability to modify nucleic acids. In addition, 9-Ethyl Adenine-d5 can be used to study the structure, function, and regulation of nucleic acids. The main limitation of using 9-Ethyl Adenine-d5 is its lack of specificity, as it can affect the activity of multiple enzymes and alter the shape of the nucleic acid double helix.
将来の方向性
The future directions for 9-Ethyl Adenine-d5 include the development of novel therapeutics to treat a variety of diseases, further research into its mechanism of action, and the development of more specific and effective nucleic acid modifications. In addition, 9-Ethyl Adenine-d5 could be used in the development of new diagnostic tools and drug delivery systems. Finally, further research into the biochemical and physiological effects of 9-Ethyl Adenine-d5 could lead to new insights into the regulation of gene expression and cell function.
合成法
9-Ethyl Adenine-d5 is synthesized by the condensation of ethyl acetate and adenine. This reaction is catalyzed by anhydrous hydrogen fluoride and the product is obtained in the form of a white crystalline powder. The reaction is typically carried out at room temperature and the product is purified by recrystallization from ethanol. The purity of the product is then verified by high-performance liquid chromatography (HPLC).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Ethyl Adenine-d5 involves several steps starting with commercially available starting materials. The key steps involve the protection of the amino group, alkylation of the protected adenine, and deprotection of the amino group to yield the final product.", "Starting Materials": [ "Adenine", "Ethyl iodide-d5", "Diisopropylamine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Chloroacetic acid", "Triethylamine", "Methyl chloroformate" ], "Reaction": [ "Step 1: Protection of the amino group using chloroacetic acid and triethylamine in methanol", "Step 2: Alkylation of the protected adenine with ethyl iodide-d5 in the presence of diisopropylamine", "Step 3: Deprotection of the amino group using hydrochloric acid and sodium bicarbonate", "Step 4: Purification of the crude product using column chromatography with silica gel", "Step 5: Final purification of the product using recrystallization from methanol" ] } | |
CAS番号 |
1246818-10-9 |
製品名 |
9-Ethyl Adenine-d5 |
分子式 |
C₇H₄D₅N₅ |
分子量 |
168.21 |
同義語 |
9-Ethyladenine-d5; NSC 14580-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



